molecular formula C3H9N B117126 Isopropyl-d7-amine CAS No. 106658-09-7

Isopropyl-d7-amine

Cat. No. B117126
M. Wt: 66.15 g/mol
InChI Key: JJWLVOIRVHMVIS-YYWVXINBSA-N
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Description

Isopropyl-d7-amine, also known as 2-Aminopropane-d7, is a colorless oil . It is a valuable intermediate in the chemical industry and may act as a potential protease inhibitor . It also takes part in numerous organic chemical reactions such as amide synthesis .


Synthesis Analysis

Isopropyl-d7-amine can be synthesized by the reaction of isopropyl alcohol with ammonia in the presence of a catalyst . The synthesis of amines can also involve the reduction of nitriles or amides and nitro compounds . Other reactions include SN2 reactions of alkyl halides, ammonia, and other amines, and nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed .


Molecular Structure Analysis

The linear formula of Isopropyl-d7-amine is CD3CD(NH2)CD3 . The molecular weight is 66.15 .


Chemical Reactions Analysis

Isopropyl-d7-amine exhibits reactions typical of other simple alkyl amines, such as protonation, alkylation, acylation, and condensation with carbonyls . It can also be converted into alkenes by an elimination reaction .


Physical And Chemical Properties Analysis

The boiling point of Isopropyl-d7-amine is 33-34 °C and its density is 0.775 g/mL at 25 °C . It is a weak base .

Scientific Research Applications

Computational Modeling and Simulation in CO2 Capture

Isopropyl-d7-amine, as a type of organic amine, is relevant to the study of CO2 capture processes. Computational methods, including high-level quantum chemical methods, molecular dynamics, and hybrid quantum mechanics/molecular mechanics methods, are used to study reactions between CO2 and aqueous organic amines. These methods provide insights into the accuracy of calculations, method limitations, and future trends in carbon capture research. Computational simulations contribute significantly to understanding the mechanisms of amine-CO2 reactions and the design of more efficient carbon capture agents (Yang et al., 2017).

Reductive Amination and Synthesis of Alkyl Amines

Reductive amination, involving the reaction of aldehydes or ketones with ammonia or an amine in the presence of a reducing agent and a catalyst, is a crucial process in amine synthesis. This method facilitates the synthesis of primary, secondary, and tertiary alkyl amines, which are key functional groups in various industries, including pharmaceuticals and materials. Recent advancements in this field, especially using catalysts based on earth-abundant metals and nanostructured heterogeneous catalysts, highlight the significance of this process in efficiently producing alkyl amines (Irrgang & Kempe, 2020).

Amine-functionalized Metal-organic Frameworks

Amine-functionalized metal-organic frameworks (MOFs) demonstrate potential applications in various fields, particularly in CO2 capture due to the strong interaction between CO2 and basic amino functionalities. These MOFs show promising results in CO2 sorption capacity at low pressures and are also explored for potential applications in catalysis. The synthesis, structures, and properties of these amine-functionalized MOFs are pivotal in designing materials with high efficiency and specific applications (Lin, Kong, & Chen, 2016).

PFAS Removal by Amine-Functionalized Sorbents

The removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water is a critical environmental challenge. Amine-containing sorbents have shown potential in PFAS control, especially at low concentrations typically found in municipal water and wastewater. The effectiveness of these aminated sorbents relies on factors such as electrostatic interactions, hydrophobic interactions, and sorbent morphology. Understanding these factors is essential for designing next-generation sorbents with improved PFAS removal efficiency (Ateia, Alsbaiee, Karanfil, & Dichtel, 2019).

Quantum Mechanical Investigations of Organocatalysis

Quantum mechanical calculations, particularly with density functional theory (DFT), play a crucial role in understanding organocatalysis mechanisms. These investigations help in comprehending reaction mechanisms and selectivities, contributing significantly to the advancement of organocatalysis in synthetic chemistry. The growth of computational studies in this area reflects the increasing importance of organocatalysis in chemistry (Cheong et al., 2011).

Safety And Hazards

Isopropyl-d7-amine is considered hazardous. It is extremely flammable and may be corrosive to metals . It causes severe skin burns and eye damage, and may cause respiratory irritation . It is toxic if swallowed, in contact with skin, or if inhaled . It is also harmful to aquatic life .

properties

IUPAC Name

1,1,1,2,3,3,3-heptadeuteriopropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9N/c1-3(2)4/h3H,4H2,1-2H3/i1D3,2D3,3D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJWLVOIRVHMVIS-YYWVXINBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30480336
Record name Isopropyl-d7-amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

66.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isopropyl-d7-amine

CAS RN

106658-09-7
Record name Isopropyl-d7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30480336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 106658-09-7
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Synthesis routes and methods I

Procedure details

4.3 g of the free base of (4R/S)-4-[(4-amino-1-piperidinyl)methyl]-3,4-difluoro-4,5-dihydro-7H-pyrrolo[3,2,1-de]-1,5-naphthyridin-7-one dihydrochloride was resolved by preparative chiral HPLC into the two enantiomers E1 and E2 using a Cliralpak AD column, eluting with 50:50:0.1 acetonitrile:methanol:isopropylamine, affording enantiomers E1 (first eluting) and E2 (second eluting).
[Compound]
Name
free base
Quantity
4.3 g
Type
reactant
Reaction Step One
Name
(4R/S)-4-[(4-amino-1-piperidinyl)methyl]-3,4-difluoro-4,5-dihydro-7H-pyrrolo[3,2,1-de]-1,5-naphthyridin-7-one dihydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
E1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
E2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Name

Synthesis routes and methods II

Procedure details

(4R/S)-4-({4-[(2,3-dihydro[1,4]dioxino[2,3-c]pyridin-7-ylmethyl)amino]-1-piperidinyl}methyl)-3,4-difluoro-4,5-dihydro-7H-pyrrolo[3,2,1-de]-1,5-naphthyridin-1-one (43 mg) was resolved by preparative chiral HPLC into the two enantiomers E1 and E2 using a Chiralpak AD-H column, eluting with 50:50:0.1 acetonitrile:methanol:isopropylamine, affording enantiomers E1 (first eluting) and E2 (second eluting) which were converted to the mono hydrochloride salts by dissolving in methanol, adding 1 equivalent of aqueous 6.0N HCl and evaporating to dryness.
[Compound]
Name
(4R/S)-4-({4-[(2,3-dihydro[1,4]dioxino[2,3-c]pyridin-7-ylmethyl)amino]-1-piperidinyl}methyl)-3,4-difluoro-4,5-dihydro-7H-pyrrolo[3,2,1-de]-1,5-naphthyridin-1-one
Quantity
43 mg
Type
reactant
Reaction Step One
Name
E1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
E2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a solution of N-[(4aR,7aS)-6-(5-fluoro-4-methoxy-6-methyl-pyrimidin-2-yl)-7a-phenyl-4,4a,5,7-tetrahydropyrrolo[3,4-d][1,3]thiazin-2-yl]benzamide (68 mg, 0.14 mmol) in ethanol (5.0 mL) is added pyridine (0.115 mL, 1.42 mmol) and O-methylhydroxylamine hydrochloride (118 mg, 1.42 mmol). The mixture is heated to 55° C. for 16 hours, cooled to ambient temperature, and concentrated to dryness. The residue is purified by silica gel flash chromatography, eluting with a gradient of 0 to 100% of hexane/ethyl acetate: 10% isopropyl amine to give the free base form of the title compound as a colorless oil. Dissolve this residue in dichloromethane (3 mL) and add 4 N HCl in dioxane (2 mL) and stir for 5 minutes. The solution is then concentrated to give the title compound as an off white solid (50 mg, 86%). ES/MS (m/e) 374.0 (M+H).
Name
N-[(4aR,7aS)-6-(5-fluoro-4-methoxy-6-methyl-pyrimidin-2-yl)-7a-phenyl-4,4a,5,7-tetrahydropyrrolo[3,4-d][1,3]thiazin-2-yl]benzamide
Quantity
68 mg
Type
reactant
Reaction Step One
Quantity
0.115 mL
Type
reactant
Reaction Step One
Quantity
118 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
10%

Synthesis routes and methods IV

Procedure details

To a solution of p-aminobenzenethiol (125 mg, 1 mmol) in methanol (1 ml) was added MMTS (94 μl, 1 mmol) in a single portion. The reaction was stirred at RT under N2. After 2 hr, the solution was loaded onto an SCX column and eluted with methanol, followed by 1M ammonia in methanol. The basic eluents were concentrated in vacuo to a yellow oil. Chromatography (1:1 hexanes:CH2Cl2 with 1% isopropylamine) yielded 39a (140 mg, 82%) as a pale yellow oil. 1H NMR (250 MHz, CDCl3): δ 7.28 (d, J=8.6 Hz, 2H); 6.54 (d, J=8.6 Hz, 2H); 3.60 (broad s, 2H); 2.34 (s, 3H). Treatment with HCl/ether gave 5 mg of the HCl salt. Biological testing was performed on the acid salt. 1H NMR (400 MHz, d6-DMSO): δ 7.46 (broad s, 2H); 7.05 (broad s, 2H); 2.47 (s, 3H); 2.43 (s, 3H).
Quantity
125 mg
Type
reactant
Reaction Step One
Name
Quantity
94 μL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Yield
1%
Name
Yield
82%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isopropyl-d7-amine
Reactant of Route 2
Isopropyl-d7-amine
Reactant of Route 3
Isopropyl-d7-amine
Reactant of Route 4
Reactant of Route 4
Isopropyl-d7-amine
Reactant of Route 5
Isopropyl-d7-amine
Reactant of Route 6
Reactant of Route 6
Isopropyl-d7-amine

Citations

For This Compound
1
Citations
X Liu, B Fu, J Chen, Z Sun, D Zheng, Z Li, B Gu… - Carbohydrate …, 2023 - Elsevier
… Then, the IgG N-glycopeptides were labeled with Propyl-h7-amine (iPA single bond H7) and isoPropyl-d7-amine (iPA single bond D7). After the two-step labeling, the N-glycopeptides …
Number of citations: 0 www.sciencedirect.com

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